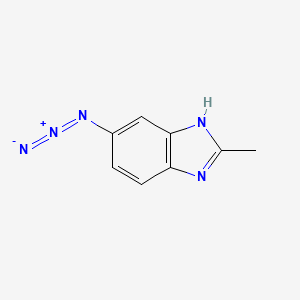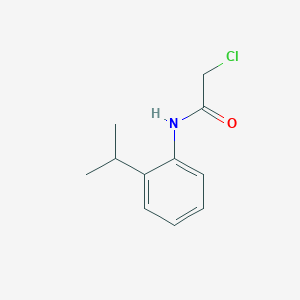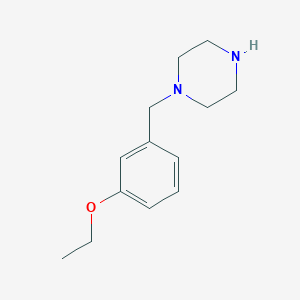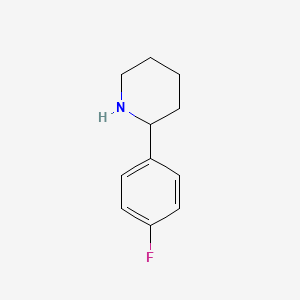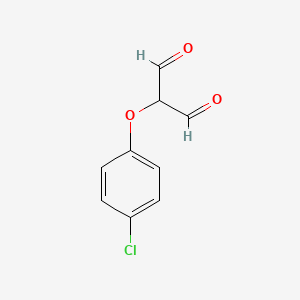
4-(2-Morpholinoethoxy)benzaldehyde
Übersicht
Beschreibung
4-(2-Morpholinoethoxy)benzaldehyde, with the CAS number 82625-45-4, is a research chemical . It has a molecular formula of C13H17NO3 and a molecular weight of 235.28 .
Molecular Structure Analysis
The molecular structure of 4-(2-Morpholinoethoxy)benzaldehyde consists of a benzaldehyde group attached to a morpholinoethoxy group . The InChI key is FGLXMUOMJOHGKH-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
4-(2-Morpholinoethoxy)benzaldehyde has a density of 1.141 g/cm3 . The boiling point is reported to be 394.8°C at 760 mmHg .Wissenschaftliche Forschungsanwendungen
Organic Synthesis Intermediates
“4-(2-Morpholinoethoxy)benzaldehyde” is commonly used as an intermediate in organic synthesis. Its molecular structure, which includes a morpholine ring and an aldehyde functional group, makes it a versatile precursor for constructing complex organic compounds. It’s particularly useful in synthesizing heterocyclic compounds that have applications in pharmaceuticals and agrochemicals .
Medicinal Chemistry
In medicinal chemistry, this compound serves as a building block for the synthesis of various therapeutic agents. Its morpholine moiety is a feature found in many biologically active molecules, including antidepressants and antifungal medications. Researchers utilize it to develop new drugs with improved efficacy and reduced side effects .
Material Science
The morpholino group in “4-(2-Morpholinoethoxy)benzaldehyde” can interact with other materials to form novel polymers or enhance existing materials’ properties. These interactions can lead to the development of materials with specific characteristics, such as increased thermal stability or enhanced electrical conductivity .
Catalysis
This compound can act as a ligand for metal catalysts in various chemical reactions. The ability to donate electrons from its oxygen and nitrogen atoms allows it to bind to metals, facilitating catalytic processes that are crucial in industrial chemistry for producing fine chemicals and pharmaceuticals .
Fluorescent Probes
Researchers can modify “4-(2-Morpholinoethoxy)benzaldehyde” to create fluorescent probes. These probes are valuable tools in biochemistry and cell biology for tracking and imaging biological molecules, helping scientists understand cellular processes at a molecular level .
Agrochemical Research
In agrochemical research, this compound’s derivatives are explored for their potential as novel pesticides or herbicides. The morpholine ring can be part of the active site that interacts with biological targets in pests, leading to the development of new, more effective agrochemicals .
Nanotechnology
“4-(2-Morpholinoethoxy)benzaldehyde” can be used to modify the surface of nanoparticles, imparting them with specific functionalities. This modification can improve the solubility, stability, and targeting capabilities of nanoparticles used in drug delivery systems .
Analytical Chemistry
As a standard in analytical chemistry, “4-(2-Morpholinoethoxy)benzaldehyde” can be used to calibrate instruments or as a reference compound in chromatography and mass spectrometry. This ensures accurate and reliable analysis of complex mixtures in various research fields .
Wirkmechanismus
Target of Action
It is known that similar compounds, such as phenoxyethyl piperidine and morpholine derivatives, have various pharmacological activities .
Mode of Action
It is known that similar compounds exhibit high anticholinergic and h3 inverse agonistic activities .
Biochemical Pathways
It is known that similar compounds can affect various biochemical pathways, leading to a range of pharmacological effects .
Pharmacokinetics
It is known that similar compounds have been used in the development of novel medications for various illnesses .
Result of Action
It is known that similar compounds have a range of pharmacological activities, from antitussive to anticancer properties .
Action Environment
It is known that similar compounds are likely to be mobile in the environment due to their water solubility .
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(2-morpholin-4-ylethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c15-11-12-1-3-13(4-2-12)17-10-7-14-5-8-16-9-6-14/h1-4,11H,5-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGLXMUOMJOHGKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20395485 | |
| Record name | 4-(2-morpholinoethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20395485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Morpholinoethoxy)benzaldehyde | |
CAS RN |
82625-45-4 | |
| Record name | 4-(2-morpholinoethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20395485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-Morpholinoethoxy)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

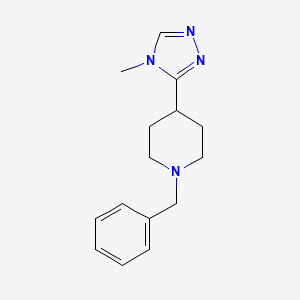
![5-{2-[5-(3-Chlorophenyl)-2-furyl]vinyl}-3-methyl-4-nitroisoxazole](/img/structure/B1364517.png)
![2-(1-(Dimethylamino)-3-{[(4-fluorobenzyl)oxy]imino}propylidene)malononitrile](/img/structure/B1364518.png)
![4-(2-{1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazino)benzoic acid](/img/structure/B1364520.png)
